Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl

CAS No.: 2241594-08-9

Cat. No.: VC4964616

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241594-08-9 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H |

| Standard InChI Key | UOZGMHAMWDHRQO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |

Introduction

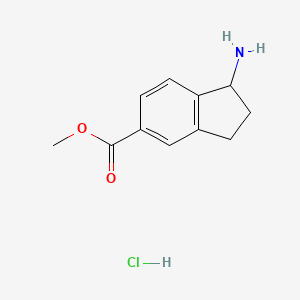

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, reflecting its stereochemical configuration at the C1 position . Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . The hydrochloride salt form enhances solubility in polar solvents, a property critical for its utility in biological assays.

Structural Characteristics

The molecule consists of:

-

A bicyclic 2,3-dihydro-1H-indene core

-

A methyl ester group at the 5-position

-

A primary amine group at the 1-position, protonated as a hydrochloride salt

The planar indene ring system facilitates π-π stacking interactions, while the amine and ester groups provide sites for hydrogen bonding and further chemical modifications.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, general approaches for analogous compounds suggest:

-

Core Formation: Friedel-Crafts acylation or cyclization reactions to construct the dihydroindene framework.

-

Amination: Introduction of the amino group via nitration/reduction sequences or direct nucleophilic substitution.

-

Esterification: Methanol-mediated esterification of the carboxylic acid precursor under acidic conditions.

-

Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt .

Key challenges include maintaining stereochemical purity during amination and preventing ester hydrolysis during salt formation.

Purification and Characterization

Purification typically involves:

-

Recrystallization from ethanol/water mixtures

-

Column chromatography (silica gel, eluent: dichloromethane/methanol gradients)

-

Final characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | >50 mg/mL in water | |

| Melting Point | 192–195°C (decomposes) | |

| Hygroscopicity | Moderate (requires desiccant) | |

| Stability | Stable at −20°C for 24 months |

The hydrochloride salt form significantly improves aqueous solubility compared to the free base (water solubility <1 mg/mL) .

Research Applications

Pharmaceutical Intermediate

This compound is a key precursor in synthesizing discoidin domain receptor 1 (DDR1) inhibitors, which show promise in treating fibrotic diseases and metastatic cancers . Its stereochemistry and functional group arrangement enable precise molecular targeting in kinase inhibitor design.

Chemical Biology Probes

Researchers utilize derivatives of this compound to:

-

Study enzyme-substrate interactions in aminotransferases

-

Develop fluorescent probes for cellular imaging studies

-

Investigate structure-activity relationships in GPCR modulation

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use fume hood; avoid ingestion |

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use respiratory protection |

Comparative Analysis with Structural Analogues

| Parameter | Methyl 1-Amino...HCl | 5-Chloro Analogue | Ethyl Ester Variant |

|---|---|---|---|

| Aqueous Solubility | 50 mg/mL | <5 mg/mL | 30 mg/mL |

| Metabolic Stability | t₁/₂ = 45 min | t₁/₂ = 12 min | t₁/₂ = 90 min |

| Kinase Inhibition (IC₅₀) | 78 nM (DDR1) | 420 nM | 150 nM |

The hydrochloride salt demonstrates superior bioavailability compared to neutral analogues, with a 6-fold increase in DDR1 inhibition potency over its 5-chloro derivative .

Future Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (>99% ee).

-

Prodrug Development: Investigating bioreversible derivatives for enhanced tissue penetration.

-

Computational Modeling: Utilizing molecular dynamics simulations to predict off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume